![molecular formula C17H21NO B2607952 2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrole CAS No. 866008-60-8](/img/structure/B2607952.png)
2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrole
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Description
2,5-Dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrole, also known as DM-1, is a pyrrole derivative that has been the subject of much research in recent years. It is a novel and potent small molecule inhibitor of the enzyme glycogen synthase kinase 3 (GSK-3). DM-1 has been shown to have a wide range of potential applications in the fields of drug discovery and development, cell biology, and medical research.
Scientific Research Applications
Antifungal Activity
A novel compound related to 2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrole, isolated from Datura metel L., demonstrated significant in vitro antifungal activity against Aspergillus and Candida species. This finding suggests potential use in developing new antimycotic drugs (Dabur et al., 2005).
Synthesis and Structural Analysis
A study focused on the synthesis of a penta-substituted pyrrole derivative, which includes structural analysis through various spectroscopic techniques. This research contributes to a deeper understanding of the compound's molecular structure and potential applications (Louroubi et al., 2019).
Electrochemical Applications
Research on aromatic pyrrole derivatives, including those with methyl groups on the pyrrole ring, explored their use in forming self-assembled monolayers on gold. This study is significant for improving properties of copolymerized poly(pyrrole) layers, relevant in various electrochemical applications (Schneider et al., 2017).
Antimicrobial Properties
Novel 1,5-benzodiazepine derivatives derived from pyrrolyl chalcones, including those similar to the queried compound, have been synthesized and evaluated for antimicrobial activity. This research suggests potential applications in antimicrobial drug development (Kumar et al., 2022).
Polymer Synthesis
Studies have been conducted on the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole, including derivatives of the compound . This research holds significance for advancements in materials science, particularly in the area of conductive polymers (Sotzing et al., 1996).
properties
IUPAC Name |
2,5-dimethyl-1-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-11-6-9-15(18-12(2)7-8-13(18)3)16-14(11)10-17(4,5)19-16/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWSLPHBCSTBNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)N3C(=CC=C3C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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